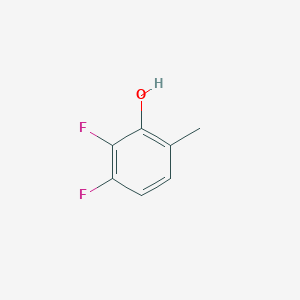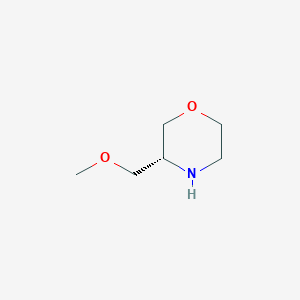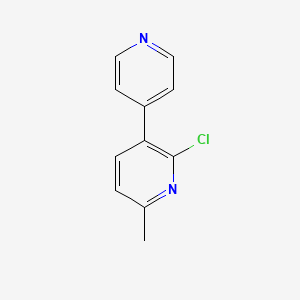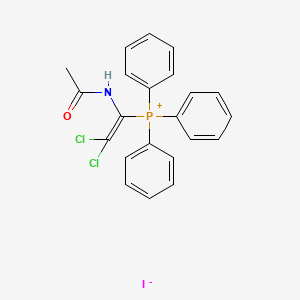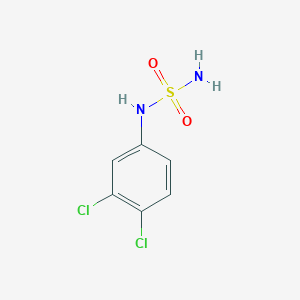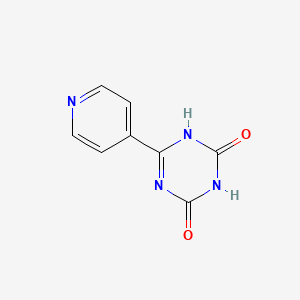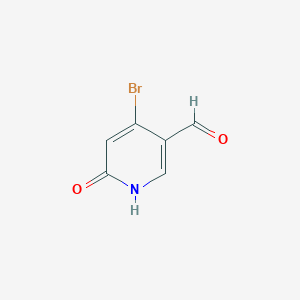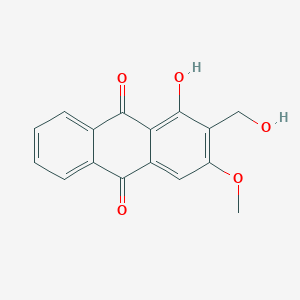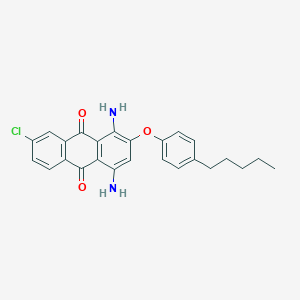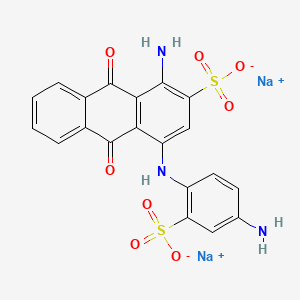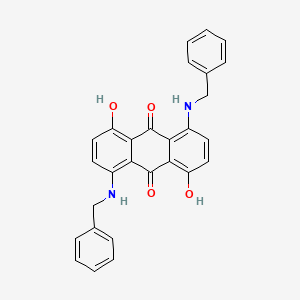
1,4-Diamino-2-((6-hydroxyhexyl)oxy)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diamino-2-((6-hydroxyhexyl)oxy)anthracene-9,10-dione is a chemical compound that belongs to the anthraquinone family. Anthraquinones are known for their vibrant colors and are often used as dyes. This particular compound has unique properties due to the presence of amino and hydroxyhexyl groups, which can influence its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diamino-2-((6-hydroxyhexyl)oxy)anthracene-9,10-dione typically involves the following steps:
Starting Material: The synthesis begins with anthracene-9,10-dione.
Amination: The anthracene-9,10-dione undergoes amination to introduce amino groups at the 1 and 4 positions.
Etherification: The hydroxyhexyl group is introduced through an etherification reaction, where a hydroxyhexyl halide reacts with the anthraquinone derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactors where the above reactions are carried out under controlled conditions. The reactions are typically conducted in the presence of catalysts and solvents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Diamino-2-((6-hydroxyhexyl)oxy)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure back to hydroquinone.
Substitution: The amino and hydroxyhexyl groups can participate in substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties.
Scientific Research Applications
1,4-Diamino-2-((6-hydroxyhexyl)oxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 1,4-Diamino-2-((6-hydroxyhexyl)oxy)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyhexyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound’s effects are mediated through pathways involving oxidative stress and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
9,10-Anthracenedione: A simpler anthraquinone derivative without amino or hydroxyhexyl groups.
2,6-Diaminoanthraquinone: Another anthraquinone derivative with amino groups at different positions.
Uniqueness
1,4-Diamino-2-((6-hydroxyhexyl)oxy)anthracene-9,10-dione is unique due to the specific positioning of its amino and hydroxyhexyl groups, which confer distinct chemical and physical properties
Properties
CAS No. |
95618-39-6 |
|---|---|
Molecular Formula |
C20H22N2O4 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
1,4-diamino-2-(6-hydroxyhexoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C20H22N2O4/c21-14-11-15(26-10-6-2-1-5-9-23)18(22)17-16(14)19(24)12-7-3-4-8-13(12)20(17)25/h3-4,7-8,11,23H,1-2,5-6,9-10,21-22H2 |
InChI Key |
ACQGJGXKGUYTHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3N)OCCCCCCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


